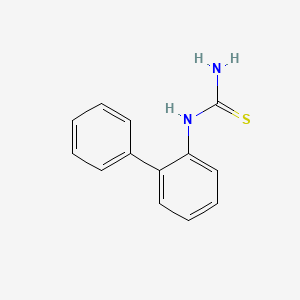

Urea, 1-(2-biphenylyl)-2-thio-

Vue d'ensemble

Description

“Urea, 1-(2-biphenylyl)-3-(2-chloroethyl)-” is a compound with the molecular formula C15H15ClN2O . It’s a complex organic compound that contains urea, biphenyl, and chloroethyl groups .

Molecular Structure Analysis

The molecular structure of “Urea, 1-(2-biphenylyl)-3-(2-chloroethyl)-” includes a urea group attached to a biphenylyl group and a chloroethyl group . The exact structure of “Urea, 1-(2-biphenylyl)-2-thio-” would likely be similar, with a sulfur atom replacing one of the oxygen atoms in the urea group.

Physical And Chemical Properties Analysis

The physical and chemical properties of “Urea, 1-(2-biphenylyl)-3-(2-chloroethyl)-” include a molecular weight of 274.74 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 1, and a rotatable bond count of 4 .

Applications De Recherche Scientifique

Mechanochemistry in Drug Synthesis

Mechanosynthesis has been utilized for synthesizing sulfonyl-(thio)ureas, including anti-diabetic drugs. This technique allows for good to excellent isolated yields in the coupling of sulfonamides and iso(thio)cyanates, representing a significant advancement in drug synthesis (Tan, Štrukil, Mottillo, & Friščić, 2014).

Anion Receptors and Organocatalysis

Studies have revealed the synthesis of non-racemic atropisomeric 1-(2-(4-methyl-2-thioxothiazol-3(2H)-yl)phenyl)-3-(hetero)aryl-(thio)ureas. These compounds show modest enantioselectivities and are used as anion receptors for amino-acid derivatives, providing insights into their potential application in bifunctional organocatalysis (Roussel et al., 2006).

Urease Mimics in Amide Bond Cleavage

Urea derivatives have been studied for their ability to mimic urease, an enzyme that catalyzes the hydrolysis reaction of urea. This research is significant for understanding the function of ureases and their potential applications in agriculture and industry (Arderne, Muller, & Nyathi, 2017).

Applications in Various Fields

Ureas and thioureas are recognized for their rich nitrogen content and their applications in agriculture, the chemical industry, medical uses, organic synthesis, textile processing, and as precursors for heterocyclic compounds synthesis. Their ligating properties enable the formation of complex compounds with transition metals, which find applications in biology, sensing, optics, corrosion inhibition, and catalysis (Mohapatra et al., 2019).

Catalyst Development

Thiourea derivatives have gained prominence as organocatalysts in organic chemistry. N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, in particular, has become a key molecule in H-bond organocatalysts, facilitating various organic transformations (Zhang, Bao, & Xing, 2014).

Enhancing Plant Growth

Certain urea derivatives have been identified as positive regulators of cell division and differentiation in plants. They show cytokinin-like activity, often exceeding that of adenine compounds, and are used in in vitro plant morphogenesis studies (Ricci & Bertoletti, 2009).

Anion Sensing

Thiourea-based chromoionophores have been developed for anion sensing in analytical chemistry. These compounds can recognize various anions through hydrogen bonding, offering potential applications in biochemical analysis (Nishizawa, Kato, Hayashita, & Teramae, 1998).

Safety And Hazards

Propriétés

IUPAC Name |

(2-phenylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2S/c14-13(16)15-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H3,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLVOXHSAWFMOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172844 | |

| Record name | Urea, 1-(2-biphenylyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Urea, 1-(2-biphenylyl)-2-thio- | |

CAS RN |

19250-02-3 | |

| Record name | N-(1,1'-Biphenyl)-2-ylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019250023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 1-(2-biphenylyl)-2-thio- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, 1-(2-biphenylyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1,1'-BIPHENYL)-2-YLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34ZN5TA7W4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,4-dimethoxyphenyl)methylsulfinyl]-N-(2,6-dimethylpyridin-4-yl)pyridine-3-carboxamide](/img/structure/B1665018.png)

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B1665035.png)